molecular formula C5H7N5O B3327382 6-Amino-7,8-dihydro-1H-purin-8-ol CAS No. 33925-00-7

6-Amino-7,8-dihydro-1H-purin-8-ol

Cat. No.: B3327382
CAS No.: 33925-00-7
M. Wt: 153.14 g/mol
InChI Key: LUXIZJIKGXSOTQ-UHFFFAOYSA-N
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Description

6-Amino-7,8-dihydro-1H-purin-8-ol is an organic compound with the molecular formula C5H7N5O and a molecular weight of 153.142 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its stability under standard conditions and its solubility in certain organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7,8-dihydro-1H-purin-8-ol typically involves multi-step reactions. One common method includes the reduction of 8-hydroxyadenine using sodium dithionite under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7,8-dihydro-1H-purin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reduction, various oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions include various purine derivatives, which can have different functional groups attached to the purine ring, altering their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-Amino-7,8-dihydro-1H-purin-8-ol involves its interaction with various molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and function. In the context of its potential anticancer properties, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-7,8-dihydro-1H-purin-8-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other similar compounds may not. Its stability and solubility also make it particularly useful in industrial and research applications .

Properties

IUPAC Name

6-amino-8,9-dihydro-7H-purin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,5,9,11H,(H3,6,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIZJIKGXSOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(N2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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